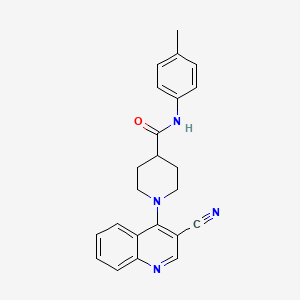1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
CAS No.: 1206990-09-1
VCID: VC7177816
Molecular Formula: C23H22N4O
Molecular Weight: 370.456
* For research use only. Not for human or veterinary use.

| Description |
1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The presence of a cyano group and a piperidine ring in this compound enhances its pharmacological potential. Synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamideThe synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not readily available, similar quinoline derivatives often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like microwave-assisted reactions can enhance reaction rates and yields under solvent-free conditions. Synthetic Route
Biological Activity and Potential ApplicationsQuinoline derivatives, including 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide, have been studied for their potential biological activities. These compounds can act as inhibitors of protein kinases or other enzymes involved in cell signaling pathways, which are crucial in cancer therapy. Antimalarial ActivitySimilar quinoline derivatives have shown significant antimalarial activity by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, suggesting potential applications in treating malaria . Anticancer ActivityThe compound's ability to inhibit protein tyrosine kinases makes it a candidate for cancer therapy. Research indicates that compounds with similar structures have shown activity against various cancer cell lines. Stability and ReactivityThe stability of this compound under different pH levels and temperatures should be evaluated to understand its reactivity profile better. Interactions with potential biological targets can be studied using in vitro assays. Research Findings and Future DirectionsResearch on quinoline derivatives highlights their potential in medicinal chemistry. Future studies should focus on optimizing the structure of 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide for enhanced efficacy and reduced side effects. Data Table: Comparison of Quinoline Derivatives
|
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1206990-09-1 | ||||||||||||
| Product Name | 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide | ||||||||||||
| Molecular Formula | C23H22N4O | ||||||||||||
| Molecular Weight | 370.456 | ||||||||||||
| IUPAC Name | 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide | ||||||||||||
| Standard InChI | InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28) | ||||||||||||
| Standard InChIKey | HCFDUPRCPGQRJJ-UHFFFAOYSA-N | ||||||||||||
| SMILES | CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | ||||||||||||
| Solubility | not available | ||||||||||||
| PubChem Compound | 45501272 | ||||||||||||
| Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume